molecular formula C23H22ClN5O2 B11337418 9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11337418
M. Wt: 435.9 g/mol
InChI Key: KNAXWYMJWQXBMN-UHFFFAOYSA-N
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Description

9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

The synthesis of 9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and chlorophenyl groups: These groups can be introduced through substitution reactions using benzyl halides and chlorophenyl derivatives.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers can study the interactions of this compound with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other pyrimido[1,2-g]purine derivatives with different substituents. These compounds can be compared based on their chemical properties, biological activity, and potential applications. The uniqueness of 9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which may confer distinct properties and activities.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-9-5-10-18(24)13-17)28-12-6-11-27(22(28)25-20)14-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14-15H2,1H3

InChI Key

KNAXWYMJWQXBMN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)CC5=CC=CC=C5

Origin of Product

United States

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